Cas no 37759-72-1 (4-fluorobut-2-enoic acid)
4-fluorobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid, 4-fluoro-, (2E)-
- DB-130818
- (2E)-4-fluoro-2-butenoic acid
- (2E)-4-fluorobut-2-enoic acid, E
- starbld0032722
- EN300-1574386
- VLPAEVHYNQOJRT-OWOJBTEDSA-N
- 37759-72-1
- SCHEMBL24950
- AT12709
- AKOS006376696
- EN300-149758
- 4485-57-8
- SCHEMBL24951
- 4-fluorocrotonic acid
- CS-0146915
- (2E)-4-fluorobut-2-enoic acid
- (E)-4-fluorobut-2-enoic Acid
- 4-fluorobut-2-enoic acid
-
- Inchi: 1S/C4H5FO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
- InChI Key: VLPAEVHYNQOJRT-OWOJBTEDSA-N
- SMILES: FC/C=C/C(=O)O
Computed Properties
- Exact Mass: 104.02735
- Monoisotopic Mass: 104.02735756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 87.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
4-fluorobut-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL213-200mg |
4-fluorobut-2-enoic acid |
37759-72-1 | 95+% | 200mg |
3343.0CNY | 2021-07-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217555-100mg |
(E)-4-Fluorobut-2-enoic acid |
37759-72-1 | 95% | 100mg |
¥3469.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217555-250mg |
(E)-4-Fluorobut-2-enoic acid |
37759-72-1 | 95% | 250mg |
¥4459.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217555-1g |
(E)-4-Fluorobut-2-enoic acid |
37759-72-1 | 95% | 1g |
¥13915.00 | 2024-05-16 | |
| TRC | B439475-2.5mg |
4-fluorobut-2-enoic acid |
37759-72-1 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439475-5mg |
4-fluorobut-2-enoic acid |
37759-72-1 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B439475-25mg |
4-fluorobut-2-enoic acid |
37759-72-1 | 25mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-1574386-0.05g |
(2E)-4-fluorobut-2-enoic acid |
37759-72-1 | 95% | 0.05g |
$278.0 | 2023-06-04 | |
| Enamine | EN300-1574386-0.1g |
(2E)-4-fluorobut-2-enoic acid |
37759-72-1 | 95% | 0.1g |
$416.0 | 2023-06-04 | |
| Enamine | EN300-1574386-0.25g |
(2E)-4-fluorobut-2-enoic acid |
37759-72-1 | 95% | 0.25g |
$594.0 | 2023-06-04 |
4-fluorobut-2-enoic acid Suppliers
4-fluorobut-2-enoic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-fluorobut-2-enoic acid
4-Fluorobut-2-enoic Acid (CAS No. 37759-72-1): An Overview of Its Properties, Applications, and Recent Research
4-Fluorobut-2-enoic acid (CAS No. 37759-72-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted butenoic acid moiety. The presence of the fluorine atom imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic pathways and a subject of ongoing research.
The chemical formula of 4-fluorobut-2-enoic acid is C4H5F1O2, and its molecular weight is approximately 108.08 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 165°C. Its solubility in water is limited, but it dissolves readily in organic solvents such as ethanol, acetone, and dichloromethane.
4-Fluorobut-2-enoic acid has been extensively studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom in the molecule can enhance the lipophilicity and metabolic stability of derived compounds, which are crucial factors in drug design. Additionally, the presence of the double bond provides opportunities for further functionalization through various chemical reactions, such as Michael addition and Diels-Alder reactions.
In recent years, significant advancements have been made in understanding the biological activities of 4-fluorobut-2-enoic acid. Research published in the Journal of Medicinal Chemistry has highlighted its potential as a lead compound for developing new anti-inflammatory drugs. Studies have shown that derivatives of 4-fluorobut-2-enoic acid can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without causing significant cytotoxicity.
Beyond its anti-inflammatory properties, 4-fluorobut-2-enoic acid has also shown promise in the field of cancer research. A study published in the Cancer Research Journal demonstrated that certain derivatives of this compound exhibit potent antiproliferative effects on various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.
The synthetic versatility of 4-fluorobut-2-enoic acid has also made it an attractive starting material for the development of new materials. In materials science, researchers have explored its use in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings, adhesives, and electronic devices.
In conclusion, 4-fluorobut-2-enoic acid (CAS No. 37759-72-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and properties make it an invaluable intermediate in synthetic chemistry and a promising candidate for developing new drugs and materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in both academic and industrial settings.
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